molecular formula C10H8N2S B14760532 2h-[1,3]Thiazino[3,2-a]benzimidazole CAS No. 245-58-9

2h-[1,3]Thiazino[3,2-a]benzimidazole

Cat. No.: B14760532
CAS No.: 245-58-9
M. Wt: 188.25 g/mol
InChI Key: XGIRELGQSVHYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-[1,3]Thiazino[3,2-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of a larger class of benzimidazole derivatives, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the intramolecular cyclization of benzimidazole-thione derivatives. One common method includes the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, followed by intramolecular heterocyclization to form the desired product. The chemical structure of the synthesized product is characterized using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]Thiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2H-[1,3]Thiazino[3,2-a]benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,3]Thiazino[3,2-a]benzimidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

245-58-9

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2H-[1,3]thiazino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2

InChI Key

XGIRELGQSVHYNJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C3=CC=CC=C3N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.